molecular formula C6H8O B13890942 (R)-3-Ethynyltetrahydrofuran

(R)-3-Ethynyltetrahydrofuran

Cat. No.: B13890942
M. Wt: 96.13 g/mol
InChI Key: YHAJZHXJKUOHJZ-LURJTMIESA-N
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Description

®-3-Ethynyltetrahydrofuran is a chiral compound characterized by the presence of an ethynyl group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Ethynyltetrahydrofuran typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-3-Ethynyltetrahydrofuran may involve large-scale ethynylation processes using optimized catalysts and reaction conditions to ensure high yield and purity. Advanced separation techniques are employed to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-3-Ethynyltetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of ethyl-substituted tetrahydrofuran.

    Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

®-3-Ethynyltetrahydrofuran has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Ethynyltetrahydrofuran involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The tetrahydrofuran ring provides structural stability and contributes to the compound’s overall properties.

Comparison with Similar Compounds

    (S)-3-Ethynyltetrahydrofuran: The enantiomer of ®-3-Ethynyltetrahydrofuran with similar structural features but different chiral properties.

    3-Ethynyltetrahydropyran: A compound with a similar ethynyl group but a different ring structure.

    3-Ethynyl-2,5-dihydrofuran: A related compound with a different degree of saturation in the ring.

Uniqueness: ®-3-Ethynyltetrahydrofuran is unique due to its specific chiral configuration and the presence of both an ethynyl group and a tetrahydrofuran ring

Properties

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(3R)-3-ethynyloxolane

InChI

InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h1,6H,3-5H2/t6-/m0/s1

InChI Key

YHAJZHXJKUOHJZ-LURJTMIESA-N

Isomeric SMILES

C#C[C@H]1CCOC1

Canonical SMILES

C#CC1CCOC1

Origin of Product

United States

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